Theaflavin

描述

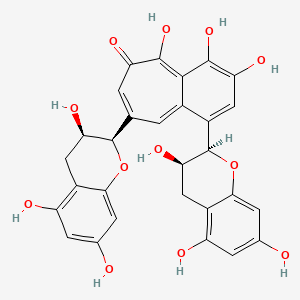

This compound is a class of natural flavonoids derived from the dried leaves of the plant Camellia sinensis (tea) and related plants with potent antioxidant properties. Theaflavins are polymers derived from natural catechins which are oxidized upon drying of the plant leaf. Flavonoids such as theaflavins neutralize free-radical species and increase the activity of detoxifying phase II enzymes in the liver. In animal studies, theaflavins have been shown to exhibit antitumor effects by inducing tumor cell apoptosis, arresting cell division, inhibiting cancer cell invasion, and blocking growth factor-induced angiogenesis. Black tea contains the highest concentrations of theaflavins. (NCI04)

Catechin dimer joined at B rings

属性

IUPAC Name |

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-ZKSIBHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196916 | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4670-05-7 | |

| Record name | Theaflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEAFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Theaflavin Derivatives in Black Tea: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary derivatives of theaflavin found in black tea (Camellia sinensis). It details their formation, quantification, and significant roles in various biological signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary this compound Derivatives in Black Tea

Theaflavins are a class of polyphenolic compounds with a benzotropolone skeleton that are formed during the enzymatic oxidation (fermentation) of fresh tea leaves in the production of black tea. These compounds are responsible for the characteristic reddish-brown color and brisk taste of black tea. While over 20 this compound derivatives have been identified, four primary compounds are the most abundant and well-studied[1].

The four principal this compound derivatives are[1][2][3][4]:

-

This compound (TF1)

-

This compound-3-O-gallate (TF2A)

-

This compound-3'-O-gallate (TF2B)

-

This compound-3,3'-di-O-gallate (TFDG or TF3)

In addition to these major derivatives, methylated theaflavins have also been identified as minor components in black tea[5][6]. The galloylated derivatives, particularly this compound-3,3'-digallate, have been noted for their potent biological activities[7].

Formation of this compound Derivatives

Theaflavins are synthesized from the oxidation and dimerization of flavan-3-ols (catechins) present in green tea leaves. This process is catalyzed by the enzyme polyphenol oxidase (PPO) during the rolling and fermentation stages of black tea production[8]. The specific combination of precursor catechins determines the resulting this compound derivative[1][9].

The primary catechins involved in the formation of the main this compound derivatives are:

-

(-)-Epicatechin (EC)

-

(-)-Epigallocatechin (EGC)

-

(-)-Epicatechin-3-gallate (ECG)

-

(-)-Epigallocatechin-3-gallate (EGCG)

The formation pathways for the four main this compound derivatives are as follows[9]:

-

This compound (TF1): Formed from the co-oxidation of (-)-Epicatechin (EC) and (-)-Epigallocatechin (EGC).

-

This compound-3-O-gallate (TF2A): Formed from the co-oxidation of (-)-Epicatechin (EC) and (-)-Epigallocatechin-3-gallate (EGCG).

-

This compound-3'-O-gallate (TF2B): Formed from the co-oxidation of (-)-Epicatechin-3-gallate (ECG) and (-)-Epigallocatechin (EGC).

-

This compound-3,3'-di-O-gallate (TFDG): Formed from the co-oxidation of (-)-Epicatechin-3-gallate (ECG) and (-)-Epigallocatechin-3-gallate (EGCG).

Caption: Formation of Primary this compound Derivatives from Catechin Precursors.

Quantitative Data of this compound Derivatives

The concentration of this compound derivatives in black tea can vary significantly depending on factors such as the tea cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data reported in various studies.

Table 1: Concentration of this compound Derivatives in Black Tea Infusions (mg/100 mL)

| This compound Derivative | Average Concentration | Minimum Concentration | Maximum Concentration | Standard Deviation |

| This compound-3,3'-di-O-gallate | 3.52 | 0.10 | 16.85 | 3.89 |

Data compiled from 33 different samples from 3 unique publications.[10]

Table 2: Percentage Composition of this compound Derivatives in a Black Tea Extract

| This compound Derivative | Percentage of Total Theaflavins |

| This compound (TF1) | 4.8% |

| This compound-3-O-gallate (TF2A) | 2.1% |

| This compound-3'-O-gallate (TF2B) | 2.7% |

| This compound-3,3'-di-O-gallate (TFDG) | 58.44% |

Note: this compound-3,3'-digallate was the major fraction found in this particular extract.[3]

Experimental Protocols

Extraction of Theaflavins from Black Tea

A common method for the extraction of theaflavins involves solid-phase extraction (SPE) which helps to remove interfering substances.

Protocol 1: Solid-Phase Extraction and Ethanol (B145695) Elution [5][6]

-

Sample Preparation: Pulverize black tea leaves into a fine powder.

-

Initial Extraction: Extract 50 mg of the tea powder three times with 2 mL of 50% aqueous ethanol containing 2% ascorbic acid (w/v) at room temperature with shaking.

-

Centrifugation: Combine the three extracts and centrifuge to remove solid particles.

-

Dilution: Dilute the supernatant four-fold with distilled water.

-

Solid-Phase Extraction: Apply the diluted extract directly to a C18 cartridge column.

-

Washing: Rinse the column with water followed by 15% ethanol to remove impurities.

-

Elution: Elute the this compound fraction with 40% ethanol.

-

Concentration: Concentrate the eluted fraction for subsequent analysis.

Protocol 2: Ethyl Acetate (B1210297) Extraction [11]

-

Infusion: Add 100 g of black tea to 2.5 L of boiling water and boil for 5 minutes. Filter the infusion.

-

Precipitation: Cool the filtrate below 30°C and add 20 mL of concentrated sulfuric acid to form a precipitate. Let it stand overnight in a cool, dark place.

-

Separation: Centrifuge the mixture to separate the precipitate.

-

Resuspension and Extraction: Resuspend the precipitate in approximately 200 mL of water and extract four times with 150 mL of ethyl acetate.

-

Washing: Wash the combined ethyl acetate extracts with 2.5% NaHCO₃ and then with 0.1 M sulfuric acid.

-

Evaporation: Evaporate the ethyl acetate extracts to dryness under reduced pressure.

-

Reconstitution and Precipitation: Reconstitute the dry extract in 10 mL of acetone (B3395972) and precipitate with 80 mL of chloroform.

-

Collection: Collect the precipitate by centrifugation.

Caption: Workflow for Solid-Phase Extraction of Theaflavins.

HPLC Analysis of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound derivatives.

Protocol 1: HPLC with ODS C18 Column [5][6]

-

Column: ODS C18 reversed-phase column.

-

Mobile Phase: A linear gradient system using distilled water and acetonitrile, both containing 0.5% acetic acid.

-

Detection: Photodiode array (PDA) detector.

Protocol 2: Rapid HPLC with RP-C12 Column [12]

-

Column: Synergi MAX RP C12 column (4.6 × 250 mm, 4 micron particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water containing 0.01% trifluoroacetic acid (TFA).

-

Gradient:

-

0–4 min: 30% A

-

5 min: 25% A

-

8 min: return to initial conditions.

-

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 32°C.

-

Detection: Photodiode array (PDA) detector.

Protocol 3: Rapid HPLC with Monolithic Column [13]

-

Column: RP-18 end-capped monolithic column (2 µm particle size).

-

Mobile Phase A: 2% (v/v) acetic acid in water.

-

Mobile Phase B: Acetonitrile/ethyl acetate mixture (7:1, v/v).

-

Gradient:

-

0-3 min: Linear gradient from 92% A to 76% A.

-

3-8 min: Return to 92% A.

-

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35°C.

-

Detection: Wavelength set at 280 nm.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to exert a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and metabolic regulatory effects. These activities are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Theaflavins, particularly this compound-3,3'-digallate, have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation and cancer[7][14]. This inhibition is achieved by preventing the phosphorylation of IκB, which in turn blocks the nuclear translocation of NF-κB subunits.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

MAPK and PI3K/Akt Signaling Pathways

Theaflavins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell proliferation, survival, and apoptosis[15][16][17]. By inhibiting these pathways, theaflavins can induce apoptosis and inhibit the growth of cancer cells.

Caption: Modulation of MAPK and PI3K/Akt Pathways by this compound Derivatives.

AMPK Signaling Pathway

Theaflavins can activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis[18]. Activation of AMPK by theaflavins can lead to beneficial effects on metabolism, including the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

Caption: Activation of the AMPK Signaling Pathway by this compound Derivatives.

Conclusion

The primary derivatives of this compound in black tea, namely this compound, this compound-3-O-gallate, this compound-3'-O-gallate, and this compound-3,3'-di-O-gallate, are significant bioactive compounds with a wide array of potential therapeutic applications. Their formation through the enzymatic oxidation of catechins is a key process in black tea manufacturing. The ability of these compounds to modulate critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK underscores their importance in the fields of pharmacology and drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and further investigate the biological activities of these promising natural products.

References

- 1. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing details for content value of this compound 3,3'-O-digallate in Tea [Black], infusion - Phenol-Explorer [phenol-explorer.eu]

- 10. An in vitro study of theaflavins extracted from black tea to neutralize bovine rotavirus and bovine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Genesis of Theaflavins: A Deep Dive into the Conversion of Catechins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Theaflavins, the golden-yellow pigments responsible for the characteristic brightness and brisk taste of black tea, are polyphenolic compounds with a unique benzotropolone structure.[1] Their formation is a complex process of enzymatic oxidation and condensation of catechins, the primary polyphenols in fresh tea leaves.[1][2] This guide elucidates the core mechanisms of theaflavin synthesis, presents quantitative data, details experimental protocols, and provides visual representations of the key pathways and workflows.

Precursors: The Building Blocks of Theaflavins

The journey to this compound formation begins with flavan-3-ols, commonly known as catechins. These precursors are broadly classified into two types based on the hydroxylation pattern of their B-ring:

-

Catechol-type catechins: These possess an ortho-dihydroxy phenyl structure on the B-ring. Key examples include (+)-catechin (C) and (-)-epicatechin (B1671481) (EC).[1]

-

Pyrogallol-type catechins: These feature a vic-trihydroxyphenyl moiety on the B-ring. This group includes (+)-gallocatechin (GC) and (-)-epigallocatechin (B1671488) (EGC).[1][3]

Additionally, these catechins can be esterified with gallic acid at the 3-position of the C-ring, leading to gallated forms such as (-)-epicatechin gallate (ECG) and (-)-epigallocatechin gallate (EGCG).[1] The specific pairing of these different catechins during the oxidation process dictates which of the more than 20 known this compound derivatives is formed.[1]

The Core Mechanism: A Two-Step Enzymatic and Chemical Process

The transformation of colorless catechins into vibrant theaflavins is primarily a two-step process:

-

Enzymatic Oxidation: The initial and rate-limiting step is the oxidation of catechins to highly reactive intermediates called ortho-quinones. This reaction is catalyzed by two key oxidoreductases present in tea leaves: Polyphenol Oxidase (PPO) and Peroxidase (POD).[2][4][5][6][7]

-

Non-Enzymatic Condensation and Rearrangement: The newly formed, unstable o-quinones undergo a series of non-enzymatic reactions. A quinone derived from a catechol-type catechin (B1668976) (like EC) and a quinone from a pyrogallol-type catechin (like EGC) undergo a coupled oxidation and condensation reaction.[2][3] This is followed by a complex series of steps including Michael addition, cyclization, oxidative decarboxylation, and rearrangement to form the characteristic seven-membered benzotropolone ring of the this compound core.[1][5]

// Edges EC -> EC_Q [label=" PPO/POD \n + O₂/H₂O₂", color="#EA4335"]; EGC -> EGC_Q [label=" PPO/POD \n + O₂/H₂O₂", color="#EA4335"];

{EC_Q, EGC_Q} -> Intermediate [label="Coupled Oxidation\n& Condensation", color="#4285F4"]; Intermediate -> TF1 [label="Cyclization &\nRearrangement", color="#34A853"];

// Invisible edges for alignment EC -> EGC [style=invis]; EC_Q -> EGC_Q [style=invis]; } dot Caption: General mechanism of this compound-1 (TF1) formation.

The four principal theaflavins found in black tea are formed from the specific pairing of catechin precursors as follows[1]:

-

This compound (TF1): from Epicatechin (EC) and Epigallocatechin (EGC)

-

This compound-3-gallate (TF2A): from Epicatechin (EC) and Epigallocatechin gallate (EGCG)

-

This compound-3'-gallate (TF2B): from Epicatechin gallate (ECG) and Epigallocatechin (EGC)

-

This compound-3,3'-digallate (TFDG): from Epicatechin gallate (ECG) and Epigallocatechin gallate (EGCG)

Factors Influencing this compound Formation

The yield and profile of theaflavins are significantly influenced by several physicochemical parameters. Understanding these factors is crucial for controlling the process in both research and industrial settings.

| Parameter | Effect on this compound Formation | Notes |

| pH | Optimal pH for PPO activity is generally around 5.5. However, studies have shown higher accumulation of theaflavins at a lower pH of 4.5.[8] | This is attributed to the reduced activity of POD at lower pH. POD can degrade theaflavins into thearubigins, so inhibiting its activity preserves this compound levels.[8] |

| Temperature | The fermentation process for black tea is typically carried out between 24–29 °C.[2] | Higher temperatures can lead to high enzyme concentrations, which may inhibit this compound formation and promote thearubigin (B1170171) production.[5] |

| Oxygen | Adequate oxygen is essential for the PPO-catalyzed oxidation of catechins. | Low oxygen concentrations inhibit the formation of theaflavins and favor the production of thearubigins.[5] |

| Enzyme Concentration | Total this compound content shows a direct positive correlation with PPO activity levels.[1] | However, an excessively high enzyme concentration can accelerate the conversion of theaflavins to higher polymers. |

| Substrate Concentration | The relative concentrations of different catechin precursors determine the profile of theaflavins formed. | Fermentation with a catechin mixture containing equal concentrations of the four major catechins can yield higher total this compound levels compared to standard mixtures.[5] |

Experimental Protocols

This section details common methodologies for the in vitro synthesis and analysis of theaflavins.

This protocol describes a typical lab-scale synthesis using horseradish peroxidase (POD), a commercially available and robust enzyme.[5][9][10]

Materials:

-

Catechin precursors (e.g., EC and EGC for TF1 synthesis)

-

Horseradish Peroxidase (POD)

-

Hydrogen Peroxide (H₂O₂) solution

-

Citrate-phosphate buffer (pH adjusted as required, e.g., pH 5.0)

-

Reaction vessel (e.g., glass beaker with magnetic stirrer)

-

HPLC-grade solvents for quenching and analysis

Procedure:

-

Prepare Substrate Solution: Dissolve equimolar amounts of the chosen catechin precursors (e.g., 1.0 g of EC and 1.0 g of EGC) in the citrate-phosphate buffer.[5]

-

Initiate Reaction: Add the POD enzyme to the substrate solution and stir.

-

Add Oxidant: Slowly add the H₂O₂ solution dropwise to the reaction mixture. The solution should gradually change color to orange-red.

-

Monitor Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via HPLC. The reaction typically proceeds for 30-60 minutes.

-

Terminate Reaction: Quench the reaction by adding a strong acid (e.g., perchloric acid) or a suitable organic solvent.

-

Purification: Theaflavins can be purified from the reaction mixture using techniques like solid-phase extraction (SPE) followed by preparative HPLC.[11][12]

// Nodes A [label="1. Reagent Preparation\n(Catechins, Buffer, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Setup\n(Mix Substrates & Enzyme in Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Initiation\n(Add H₂O₂ for POD / Aerate for PPO)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Incubation & Monitoring\n(Controlled Temp/pH, HPLC checks)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Reaction Quenching\n(e.g., add acid/solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Extraction & Purification\n(Solid-Phase Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Analysis & Quantification\n(Analytical HPLC-DAD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; } dot Caption: A typical experimental workflow for this compound synthesis and analysis.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for separating and quantifying theaflavins.

Instrumentation & Columns:

-

System: HPLC with a binary pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 or C12 column is commonly used.[12] For rapid analysis, monolithic columns can significantly reduce run times.[13][14]

Typical Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.5-2% acetic acid |

| Mobile Phase B | Acetonitrile/Ethyl Acetate mixture (e.g., 7:1 v/v) |

| Gradient Elution | A linear gradient starting with a high percentage of Phase A, decreasing to allow elution of theaflavins, and then returning to initial conditions. For example, 92% A to 76% A over 3 minutes.[13][14] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm for general polyphenol detection, with specific monitoring at other wavelengths as needed. |

| Injection Volume | 10 µL |

Quantification: Quantification is performed by creating a calibration curve using certified standards of the individual theaflavins (TF1, TF2A, TF2B, TFDG). The concentration in unknown samples is then determined by comparing their peak areas to the standard curve.[14]

Conclusion and Future Directions

The formation of theaflavins from catechins is a cornerstone of black tea chemistry, involving a finely balanced interplay of enzymatic catalysis and spontaneous chemical reactions. While the fundamental pathway is well-established, research continues to explore methods for enhancing yield and controlling the product profile through both biological and chemical synthesis methods.[1][5][7] For drug development professionals, the ability to synthesize specific this compound derivatives in high purity is critical for investigating their diverse pharmacological activities, which range from antioxidant and anti-inflammatory to antiviral and anti-cancer effects.[6][9] Future advancements in protein engineering of PPO and POD, along with biomimetic catalytic systems, hold the promise of overcoming challenges in the large-scale industrial production of these valuable "golden molecules".[1][4]

References

- 1. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Theaflavins and Their Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of polyphenol oxidase and peroxidase in the generation of black tea theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 10. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Theaflavin Benzotropolone Skeleton: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavins, the characteristic orange-red pigments of black tea, are a class of polyphenolic compounds possessing a unique benzotropolone core. This central seven-membered ring structure is formed during the enzymatic oxidation and dimerization of catechins in the fermentation of Camellia sinensis leaves. The unique chemical architecture of the theaflavin benzotropolone skeleton is fundamental to its diverse and potent biological activities, which have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth exploration of the structure, multifaceted functions, and underlying molecular mechanisms of the this compound benzotropolone core and its derivatives. It includes a compilation of quantitative data on their bioactivities, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development.

This compound Benzotropolone Skeleton: Structure and Derivatives

The fundamental structure of theaflavins is the benzotropolone ring system, which is formed from the co-oxidation of a catechin (B1668976) with a gallocatechin.[1] The four major theaflavins found in black tea are this compound (TF1), This compound-3-gallate (B192532) (TF2a), this compound-3'-gallate (TF2b), and This compound-3,3'-digallate (B1259011) (TF3).[2] The structural variations among these derivatives, primarily the presence and position of galloyl moieties, significantly influence their biological activities.[3]

Structure-Activity Relationship:

The presence of galloyl groups on the this compound skeleton is a critical determinant of its biological potency.[3] Studies have consistently shown that theaflavins with galloyl substitutions, particularly TF3, exhibit enhanced antioxidant, anti-inflammatory, and anticancer properties compared to the parent this compound (TF1).[3][4] The galloyl moiety contributes to increased radical scavenging activity and modulates interactions with cellular signaling proteins.[3]

Biological Functions and Mechanisms of Action

This compound benzotropolone derivatives exhibit a wide range of pharmacological effects, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

Theaflavins have demonstrated potent anticancer effects in various cancer cell lines by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][5]

-

Induction of Apoptosis: Theaflavins trigger programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -7, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[2][5]

-

Cell Cycle Arrest: They can induce cell cycle arrest, particularly at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases.[3]

-

Inhibition of Proliferation and Survival Pathways: Theaflavins are known to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[2][5] They achieve this by inhibiting the phosphorylation of key proteins in this cascade.[2][5]

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical target. Theaflavins can modulate the phosphorylation of ERK, JNK, and p38 MAPKs, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

References

- 1. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Analysis on Antioxidant and Anticancer Actions of Theaflavins on Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of theaflavin-3,3'-digallate (TFDG)

An In-Depth Technical Guide on the Biological Activities of Theaflavin-3,3'-digallate (B1259011) (TFDG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound-3,3'-digallate (TFDG), a principal bioactive polyphenol found in black tea, is generated during the enzymatic oxidation of catechins during the fermentation of Camellia sinensis leaves.[1][2] This complex molecule, characterized by a unique benzotropolone ring, has garnered significant scientific interest for its potent and diverse biological activities.[3][4] Extensive research has highlighted its therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][3] Despite promising in vitro bioactivity, the clinical application of TFDG is often challenged by its low aqueous solubility and poor intestinal absorption, which leads to low systemic bioavailability.[5] This guide provides a comprehensive technical overview of the core biological activities of TFDG, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies to aid in future research and drug development endeavors.

Anticancer Activity

TFDG demonstrates significant anticancer effects across various cancer cell lines. Its primary mechanisms of action include the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and the modulation of key signaling pathways integral to cancer progression.[1][2]

Mechanisms of Action

1. Induction of Apoptosis: TFDG has been shown to induce apoptosis in several cancer models, including osteosarcoma and ovarian cancer.[2] This process is often mediated through the regulation of the caspase pathway.[6] In prostate cancer cells, TFDG promotes apoptosis via the protein kinase Cδ/acid sphingomyelinase pathway.[6] The induction of apoptosis is a critical mechanism for eliminating malignant cells, and dysfunction in this process can promote tumor proliferation.[7]

2. Modulation of Signaling Pathways:

-

EGFR Signaling Pathway: TFDG can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. It promotes the internalization, ubiquitination, and subsequent proteasomal degradation of EGFR. This action inhibits downstream signaling cascades, including the ERK and AP-1 pathways, thereby suppressing cancer cell transformation.[1][8]

-

NF-κB Pathway: TFDG effectively blocks the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor essential for expressing genes involved in inflammation, cell survival, and proliferation. This inhibition is achieved by preventing the phosphorylation of IκBα, which consequently reduces the nuclear accumulation of the p65 and p50 subunits of NF-κB.[1][9]

Quantitative Data: Anticancer Effects of TFDG

| Cancer Type | Cell Line | Effect | Concentration / IC50 | Reference |

| Human Colon Cancer | HCT116 | Proliferation Inhibition | IC50: 49.57 ± 0.54 μM | [10] |

| Ovarian Cancer | OVCAR-3, A2780/CP70 | Induction of Apoptosis, Anti-angiogenesis | Not specified | [2] |

| Epidermoid Carcinoma | A431 | EGFR Down-regulation | 20 μM | [8] |

Signaling Pathway: TFDG-Induced EGFR Down-regulation

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-3,3’-digallate - LKT Labs [lktlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

In Vivo Antioxidant Mechanisms of Theaflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavins, the characteristic polyphenols of black tea, exhibit potent in vivo antioxidant properties through a multi-pronged mechanism of action. This technical guide delineates the core in vivo antioxidant mechanisms of theaflavin, focusing on its modulation of key signaling pathways, its impact on endogenous antioxidant defense systems, and its role in mitigating oxidative stress-induced cellular damage. Quantitative data from various in vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Antioxidant Mechanisms of this compound

Theaflavins exert their antioxidant effects in vivo primarily through three interconnected mechanisms:

-

Activation of the Nrf2/ARE Signaling Pathway: Theaflavins have been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Theaflavins can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[2][3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcriptional activation of a suite of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3]

-

Modulation of MAPK Signaling Pathways: Oxidative stress can activate mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are involved in cell proliferation, apoptosis, and inflammation.[4] Theaflavins have been demonstrated to attenuate the phosphorylation of ERK, JNK, and p38, thereby mitigating oxidative stress-induced apoptosis and cellular injury.[4][5]

-

Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that can be activated by oxidative stress, leading to the expression of inflammatory mediators. Theaflavins can inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκBα.[6][7] This leads to the suppression of downstream inflammatory responses that contribute to oxidative damage.

Quantitative Data on this compound's In Vivo Antioxidant Effects

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress and antioxidant defense from various in vivo studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activities

| Animal Model | Tissue/Organ | This compound Dose | Change in SOD Activity | Change in CAT Activity | Change in GPx Activity | Change in GSH Levels | Reference |

| HFD-fed ApoE-/- mice | Aorta | 5 or 10 mg/kg | Increased | Increased | Increased | - | [8] |

| Laying hens | Liver, Serum, Ovary | Not specified | Significantly enhanced | - | - | - | [9] |

| Diabetic rats | - | 100 mg/kg b.w./day | Ameliorated to near normal | - | Ameliorated to near normal | - | [10] |

| Laying hens | Serum, Liver | Not specified | Quadratically increased | - | - | - | [11] |

| t-BHP-induced oxidative stress in rat erythrocytes | Erythrocytes | 10⁻⁷ M | - | - | - | Significant increase (P < 0.05) | [12] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Animal Model | Tissue/Organ | This compound Dose | Change in MDA Levels | Change in ROS Levels | Reference |

| HFD-fed ApoE-/- mice | Serum | 5 or 10 mg/kg | Decreased | - | [8] |

| Laying hens fed oxidized protein | Granulosa cells | Not specified | Decreased | Inhibited AOPP-induced ROS | [13] |

| Laying hens | Egg whites | Not specified | Lowered | - | [9] |

| Laying hens | Serum, Liver, Ovaries | Not specified | Quadratically decreased | - | [11] |

| t-BHP-induced oxidative stress in rat erythrocytes | Erythrocytes | 10⁻⁷ M | Significant protective effect (P < 0.05) | - | [12] |

Table 3: Effect of this compound on Signaling Pathway Components and Apoptosis

| Animal Model/Cell Line | Target Protein/Process | This compound Concentration/Dose | Observed Effect | Reference |

| Renal I/R injury in mice | Nrf2, HO-1, NQO1 | Not specified | Upregulated | [1] |

| Osteosarcoma cells | Cleaved caspase-3, Cleaved caspase-9, Bax | 50 µM | Upregulated | [14] |

| Various cancer cells | Cleaved PARP, Cleaved caspases-3, -7, -8, -9, Bax/Bcl-2 ratio | Not specified | Increased | [15] |

| Ovarian cancer cells | p-Akt, p-mTOR, PI3K | Not specified | Reduced | [4] |

| HUVEC cells | Nrf2/HO-1 | Not specified | Upregulated | [8] |

| Macrophages | NF-κB activation | Not specified | Blocked | [6] |

| Osteosarcoma xenograft | Cleaved caspase-3, p-JNK | Not specified | Increased | [5] |

| PC12 cells | Bax/Bcl-2 ratio, Caspase-3 | 5, 10, and 20 μM | Downregulated | [16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of this compound's in vivo antioxidant effects are provided below.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the use of a commercial kit that measures the dismutation of superoxide radicals.

-

Tissue Preparation:

-

Perfuse the tissue with a phosphate-buffered saline (PBS) solution (pH 7.4) to remove red blood cells.

-

Homogenize the tissue (e.g., 1g of tissue in 5 mL of 20 mM HEPES buffer, pH 7.2, containing 1 mM EDTA, 210 mM mannitol, and 70 mM sucrose) at 4°C.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (using a commercial kit):

-

Add samples and standards to a 96-well plate.

-

Add the substrate solution (e.g., a tetrazolium salt that produces a colored formazan (B1609692) upon reduction by superoxide anions) to each well.

-

Initiate the reaction by adding xanthine (B1682287) oxidase to generate superoxide radicals.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the SOD activity based on the inhibition of the rate of formazan dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of superoxide-dependent reaction by 50%.

-

Malondialdehyde (MDA) Assay

This protocol describes the measurement of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Tissue Preparation:

-

Homogenize the tissue (e.g., 10 mg) on ice in 300 µL of MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Assay Procedure:

-

Add the sample supernatant to a microcentrifuge tube.

-

Add a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

Reduced Glutathione (GSH) Level Measurement

This protocol is based on the enzymatic recycling method using glutathione reductase.

-

Tissue Preparation:

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 g of tissue in 890 µL of assay buffer).

-

Deproteinate the sample, for instance, by adding metaphosphoric acid (MPA) and centrifuging.

-

Collect the supernatant for the assay.

-

-

Assay Procedure:

-

Add the deproteinated sample to a 96-well plate.

-

Add a reaction mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding glutathione reductase (GR).

-

GR reduces GSSG to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. The GSSG formed from the reaction of GSH with DTNB is recycled back to GSH by GR, amplifying the signal.

-

Monitor the rate of TNB formation over time.

-

Calculate the GSH concentration from a standard curve prepared with known concentrations of GSH.

-

Western Blotting for Signaling Proteins (Nrf2, Keap1, p-ERK, etc.)

This protocol outlines the general steps for detecting the expression and phosphorylation status of key signaling proteins.

-

Protein Extraction:

-

Homogenize tissue samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation to assess Nrf2 translocation, use a specialized kit or a protocol involving hypotonic and hypertonic buffers.

-

Centrifuge the lysates to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).

-

-

Electrophoresis and Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression (HO-1, NQO1)

This protocol describes the measurement of mRNA levels of Nrf2 target genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples using a commercial RNA isolation kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene (e.g., HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in its in vivo antioxidant activity.

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Caption: Modulation of MAPK signaling pathways by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Theaflavins employ a sophisticated and multi-faceted approach to combat oxidative stress in vivo. By activating the Nrf2 antioxidant response pathway, modulating MAPK signaling, and inhibiting NF-κB-mediated inflammation, theaflavins effectively enhance the endogenous antioxidant capacity and protect against cellular damage. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, paving the way for further exploration and application of theaflavins in promoting health and preventing diseases associated with oxidative stress.

References

- 1. This compound ameliorates renal ischemia/reperfusion injury by activating the Nrf2 signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a black tea extract, is a novel anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates oxidative injury and atherosclerosis progress via activating microRNA-24-mediated Nrf2/HO-1 signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Reduces Oxidative Stress and Apoptosis in Oxidized Protein-Induced Granulosa Cells and Improves Production Performance in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant potential of this compound ameliorates the activities of key enzymes of glucose metabolism in high fat diet and streptozotocin - induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theaflavins enhances laying hen production performance and egg antioxidant capacity via improving antioxidant status and regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Effect of this compound on Erythrocytes Subjected to In Vitro Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Reduces Oxidative Stress and Apoptosis in Oxidized Protein-Induced Granulosa Cells and Improves Production Performance in Laying Hens | MDPI [mdpi.com]

- 14. This compound-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Anti-inflammatory Pathways Modulated by Theaflavins

An in-depth technical guide or whitepaper on the core anti-inflammatory pathways modulated by theaflavins for researchers, scientists, and drug development professionals.

Introduction

Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation (fermentation) of catechins in the leaves of Camellia sinensis during the manufacturing of black tea. These compounds, including theaflavin (TF1), This compound-3-gallate (B192532) (TF2A), this compound-3'-gallate (TF2B), and This compound-3,3'-digallate (B1259011) (TF3), are responsible for the characteristic color and taste of black tea. Beyond their organoleptic properties, theaflavins have garnered significant scientific interest for their diverse pharmacological activities, including antioxidant, anti-cancer, and potent anti-inflammatory effects[1][2][3][4].

Chronic inflammation is a key pathological feature in a multitude of diseases, including inflammatory bowel disease, arthritis, neurodegenerative disorders, and cancer[5][6]. Theaflavins exert their anti-inflammatory effects by modulating several critical intracellular signaling cascades. This technical guide provides a detailed overview of the core signaling pathways targeted by theaflavins, presents quantitative data from key studies, outlines common experimental protocols, and offers visual representations of these complex molecular interactions.

Core Anti-inflammatory Signaling Pathways Modulated by Theaflavins

Theaflavins modulate a network of interconnected signaling pathways to suppress the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, protein kinases, and enzymes responsible for the synthesis of inflammatory mediators.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[1][2]. In a resting state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by an inhibitory protein called IκBα.

Mechanism of Inhibition by Theaflavins:

Theaflavins, particularly the gallated forms like TF3, are potent inhibitors of NF-κB activation[2][7]. The mechanism involves several key steps:

-

Inhibition of IκB Kinase (IKK): Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically activate the IKK complex. Theaflavins have been shown to inhibit the activation of IKK[8][9].

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, theaflavins block the subsequent phosphorylation and ubiquitination-mediated degradation of IκBα[1][7][10].

-

Blockade of NF-κB Nuclear Translocation: With IκBα remaining intact, the nuclear localization signal on the NF-κB dimer remains masked. This prevents the translocation of NF-κB into the nucleus[2][7].

-

Suppression of Target Gene Expression: By preventing NF-κB from binding to its target DNA sequences in the promoter regions of pro-inflammatory genes, theaflavins effectively down-regulate the expression of mediators like TNF-α, IL-6, IL-8, COX-2, iNOS, and ICAM-1[1][2][5][11].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation[1][12].

Mechanism of Inhibition by Theaflavins:

Theaflavins interfere with the MAPK cascade by inhibiting the phosphorylation of its key components.

-

Inhibition of ERK, JNK, and p38 Phosphorylation: In response to inflammatory stimuli like LPS, the phosphorylation of ERK1/2, JNK, and p38 is increased. Pre-treatment with theaflavins has been demonstrated to significantly decrease the levels of phosphorylated ERK1/2, JNK, and p38[1][12][13].

-

Downstream Effects: The inhibition of MAPK activation prevents the subsequent activation of transcription factors such as AP-1 (Activator Protein-1), which collaborates with NF-κB to regulate the expression of inflammatory genes like COX-2 and iNOS[2][13]. This compound-3'-gallate, for instance, has been shown to alleviate influenza-induced pneumonia by inhibiting the TLR4/MAPK/p38 pathway[14].

Activator Protein-1 (AP-1) Signaling Pathway

AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer of proteins belonging to the Jun and Fos families.

Mechanism of Inhibition by Theaflavins:

Theaflavins inhibit AP-1 activation through multiple mechanisms:

-

Inhibition of Upstream Kinases: As described above, theaflavins inhibit JNK and ERK, kinases that are critical for the phosphorylation and activation of AP-1 components like c-Jun[15][16].

-

Reduced DNA Binding: Theaflavins have been shown to significantly reduce the DNA binding activity of AP-1 in response to stimuli like TNF-α or UV-B radiation[8][15][17]. This directly prevents the transcription of AP-1 target genes involved in inflammation and tumor promotion. The inhibitory effects of theaflavins on AP-1 activation have been reported to be stronger than those of epigallocatechin-3-gallate (EGCG), a major green tea polyphenol[15].

Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is another crucial signaling cascade for a wide array of cytokines and growth factors. In the context of inflammation, STAT proteins, particularly STAT-1, can mediate the expression of pro-inflammatory enzymes.

Mechanism of Inhibition by Theaflavins:

Studies have shown that theaflavins can suppress the activation of STAT-1. In a rat model of cerebral ischemia-reperfusion injury, this compound administration dose-dependently inhibited the phosphorylation of STAT-1. This inhibition was directly correlated with the reduced expression of the inflammatory enzymes iNOS and COX-2 in the brain tissue, highlighting the role of STAT-1 modulation in the neuroprotective and anti-inflammatory effects of theaflavins[2][18][19].

Data Presentation: Quantitative Effects of Theaflavins

The following tables summarize quantitative data from various studies, illustrating the potent anti-inflammatory effects of theaflavins.

Table 1: Inhibition of Inflammatory Mediators and Pathways by Theaflavins

| This compound Derivative | Concentration | Target Cell/Model | Effect | Reference |

| This compound Mix | 50 µg/mL | LPS-stimulated BMMs¹ | Significantly reduced mRNA of IL-6, MCP-1, ICAM-1 | [1] |

| This compound Mix | 10 & 30 µg/mL | TNF-α-stimulated A549 cells | Inhibited IL-8 gene expression | [8] |

| This compound-3,3'-digallate (TF3) | 20 µM | TPA-stimulated NIH3T3 cells | 94.5% suppression of TPA-induced PKC activity | [17] |

| This compound Mix | 5, 10, 20 mg/kg | Rat MCAO² model | Dose-dependently inhibited STAT-1 phosphorylation & iNOS/COX-2 expression | [18] |

| This compound-2 (TF-2) | 6 µM | TPA-treated mouse ear | Significantly reduced ear edema and down-regulated COX-2, TNF-α, iNOS | [5][11] |

| Esterified Theaflavins (TF2A, TF2B, TF3) | 10-20 µM (IC₅₀) | E. coli ATP synthase | Potent inhibition of membrane-bound ATP synthase | [20] |

¹BMMs: Bone Marrow-Derived Macrophages ²MCAO: Middle Cerebral Artery Occlusion

Detailed Experimental Protocols

This section provides an overview of common methodologies used to investigate the anti-inflammatory effects of theaflavins.

Cell Culture and Induction of Inflammation

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMMs) are commonly used. Human epithelial cells (e.g., A549) are used for studying cytokine expression like IL-8[1][7][8].

-

Protocol:

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Prior to stimulation, cells are often pre-treated with various concentrations of theaflavins (e.g., 10-50 µg/mL) or a vehicle control for a specified time (e.g., 1 hour)[1].

-

Inflammation is induced by adding an inflammatory agent such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) or 12-O-tetradecanoylphorbol-13-acetate (TPA) for a duration ranging from minutes to several hours, depending on the endpoint being measured[1][5].

-

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of theaflavins on the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p-ERK, p-JNK, p-p38).

-

Protocol:

-

Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-IκBα) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[1].

-

Real-Time PCR (RT-PCR) for Gene Expression

-

Objective: To quantify the mRNA levels of pro-inflammatory genes (e.g., IL6, TNF, NOS2, PTGS2 (COX-2)).

-

Protocol:

-

Total RNA is extracted from treated cells using a reagent like TRIzol or a commercial kit[1][18].

-

The concentration and purity of RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye like SYBR Green.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as GAPDH or ACTB[1].

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To assess the DNA-binding activity of transcription factors like NF-κB and AP-1.

-

Protocol:

-

Nuclear extracts are prepared from cells treated with theaflavins and/or inflammatory stimuli.

-

A double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., NF-κB) is labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag.

-

The labeled probe is incubated with the nuclear extracts to allow protein-DNA complexes to form.

-

The reaction mixture is resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and visualized by autoradiography or other appropriate imaging methods. A decrease in the intensity of the shifted band in this compound-treated samples indicates reduced DNA-binding activity[7][17].

-

Theaflavins from black tea are potent natural compounds that effectively counter inflammation by modulating multiple, interconnected signaling pathways. Their ability to inhibit the master inflammatory regulators NF-κB and AP-1, primarily through the suppression of the IKK and MAPK cascades, underscores their therapeutic potential. Furthermore, the modulation of the STAT-1 pathway adds another layer to their mechanism of action. The comprehensive data indicates that theaflavins, particularly gallated derivatives like TF3, are promising candidates for the development of novel anti-inflammatory drugs and nutraceuticals. Future research should focus on the bioavailability and metabolic fate of theaflavins in vivo, as well as on conducting well-designed clinical trials to validate their efficacy in human inflammatory diseases.

References

- 1. This compound Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the black tea polyphenol this compound-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a black tea extract, is a novel anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of the black tea polyphenol this compound-2 on apoptotic and inflammatory pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theaflavins attenuate ethanol-induced oxidative stress and cell apoptosis in gastric mucosa epithelial cells via downregulation of the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of ultraviolet B-induced AP-1 activation by theaflavins from black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Inhibition of TPA-induced protein kinase C and transcription activator protein-1 binding activities by this compound-3,3'-digallate from black tea in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Ameliorates Cerebral Ischemia-Reperfusion Injury in Rats Through Its Anti-Inflammatory Effect and Modulation of STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mnba-journal.com [mnba-journal.com]

- 20. Theaflavins inhibit the ATP synthase and the respiratory chain without increasing superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

Theaflavin's Engagement with Viral Proteins and Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Theaflavins, the characteristic orange-red polyphenols in black tea, have garnered significant scientific interest for their potential antiviral properties. This technical guide provides an in-depth exploration of the molecular interactions between theaflavins and key viral proteins and enzymes. It summarizes quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action, offering a comprehensive resource for the scientific community engaged in antiviral research and drug development.

Quantitative Analysis of Theaflavin-Viral Target Interactions

The antiviral activity of theaflavins is underpinned by their ability to bind to and inhibit the function of critical viral and host proteins. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of the inhibitory potency of different this compound derivatives against a range of viruses.

Table 1: Inhibition of SARS-CoV-2 Proteins and Host Proteases by Theaflavins

| This compound Derivative | Viral/Host Target | Assay Type | IC50 (µM) | Reference |

| This compound | 3CLpro (Mpro) | Enzymatic Assay | 8.44 (µg/ml) | [1] |

| This compound | RdRp | Enzymatic Assay | 40.2 ± 2.3 | [2] |

| This compound | Cathepsin L | Enzymatic Assay | 11.1 ± 1.1 | [2] |

| This compound-3-gallate (B192532) | 3CLpro (Mpro) | Enzymatic Assay | 8.8 ± 0.8 | [2] |

| This compound-3-gallate | 3CLpro (Mpro) | Enzymatic Assay | 18.48 ± 1.29 | [3][4][5][6] |

| This compound-3-gallate | TMPRSS2 | Enzymatic Assay | 48.7 ± 3.0 | [2] |

| This compound-3-gallate | Furin | Enzymatic Assay | 36.7 ± 5.7 | [2] |

| This compound-3'-gallate | 3CLpro (Mpro) | Enzymatic Assay | 6.7 ± 0.8 | [2] |

| This compound-3'-gallate | RdRp | Enzymatic Assay | 23.2 ± 0.4 | [2] |

| This compound-3'-gallate | TMPRSS2 | Enzymatic Assay | 6.2 | [2] |

| This compound-3'-gallate | Cathepsin L | Enzymatic Assay | 51.1 | [2] |

| This compound-3'-gallate | Furin | Enzymatic Assay | 58.5 | [2] |

| This compound-3,3'-digallate (TF3) | 3CLpro (Mpro) | Enzymatic Assay | 8.5 ± 0.7 | [2] |

| This compound-3,3'-digallate (TF3) | PLpro | Enzymatic Assay | 4.7 - 6.3 | [2] |

| This compound-3,3'-digallate (TF3) | RdRp | Enzymatic Assay | 2.3 ± 0.6 | [2] |

| This compound-3,3'-digallate (TF3) | TMPRSS2 | Enzymatic Assay | 5.5 | [2] |

| Epitheaflagallin-3-O-gallate | 3CLpro (Mpro) | Enzymatic Assay | 31.2 ± 2.6 | [2] |

| Epitheaflagallin-3-O-gallate | Furin | Enzymatic Assay | 55.0 ± 6.5 | [2] |

| Epitheaflagallin-3-O-gallate | TMPRSS2 | Enzymatic Assay | 35.3 ± 2.7 | [2] |

Table 2: Inhibition of Other Viral Proteins and Enzymes by Theaflavins

| This compound Derivative | Virus | Viral Target | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound Derivatives | Influenza A (H1N1, H3N2), Influenza B | Neuraminidase (NA) | NA Activity Assay | 9.27 - 36.55 (µg/mL) | [7][8] |

| This compound-3,3'-digallate (ZP10) | Zika Virus (ZIKV) | NS2B-NS3 Protease (ZIKVpro) | Fluorescence-based Screening | IC50 = 2.3 | [9][10][11] |

| This compound-3,3'-digallate (ZP10) | Zika Virus (ZIKV) | Viral Replication | Cell-based Assay | EC50 = 7.65 | [9][10][11] |

| This compound Mix (TFmix) | HIV-1 | Viral Entry (gp41) | Cell-based Assay | IC50 < 1.20 | [12] |

| Epithis compound-3'-gallate (TF2B) | HIV-1 | Viral Replication | Cell-based Assay | IC50 = 1.04 ± 0.21 | [13] |

Experimental Protocols for Key Assays

This section outlines the general methodologies for key experiments cited in the study of this compound-viral protein interactions.

Viral Enzyme Inhibition Assays (e.g., Protease, RdRp)

These assays are fundamental to determining the direct inhibitory effect of theaflavins on viral enzyme activity.

-

Reagents and Materials:

-

Purified recombinant viral enzyme (e.g., SARS-CoV-2 3CLpro, RdRp).

-

Fluorogenic substrate specific to the enzyme.

-

This compound derivatives of known concentrations.

-

Assay buffer (optimized for pH, salt concentration, and additives for enzyme stability and activity).

-

96-well microplates (black, for fluorescence assays).

-

Fluorescence plate reader.

-

-

General Procedure:

-

A solution of the viral enzyme is pre-incubated with varying concentrations of this compound derivatives for a specified time at a controlled temperature to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured kinetically over time using a plate reader at appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction progress curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of theaflavins to the control (enzyme and substrate without inhibitor).

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

-

Cell-Based Antiviral Assays

Cell-based assays are crucial for evaluating the efficacy of theaflavins in a biological context, measuring their ability to inhibit viral replication in host cells.

-

Reagents and Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

-

Virus stock with a known titer.

-

Cell culture medium and supplements.

-

This compound derivatives.

-

Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes, antibodies for viral antigens).

-

-

General Procedure:

-

Host cells are seeded in multi-well plates and allowed to adhere.

-

Cells are then treated with different concentrations of this compound derivatives.

-

Following treatment, cells are infected with the virus at a specific multiplicity of infection (MOI).

-

After an incubation period, various endpoints are measured to quantify viral replication:

-

Quantitative PCR (qPCR): Viral RNA is extracted from the cell lysate or supernatant and quantified.[7][8]

-

Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in infectious virus particles.

-

Immunofluorescence Assay: Viral antigen expression within the cells is visualized and quantified using specific antibodies.

-

Western Blot: The levels of specific viral proteins in cell lysates are determined.[9][10][11]

-

-

EC50 values (the concentration required to inhibit 50% of viral replication) are calculated from the dose-response curves.

-

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to a protein target.

-

Software and Resources:

-

Molecular docking software (e.g., AutoDock, Glide).

-

3D structure of the target viral protein (obtained from the Protein Data Bank or homology modeling).

-

3D structure of the this compound derivative.

-

-

General Procedure:

-

The protein and ligand structures are prepared for docking (e.g., adding hydrogen atoms, assigning charges).

-

The binding site on the protein is defined.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose.

-

The results are analyzed to identify the most favorable binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[14][15][16]

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.

Caption: this compound's multi-pronged antiviral mechanism targeting viral entry and replication.

Caption: A generalized workflow for the discovery and characterization of antiviral theaflavins.

Caption: this compound-mediated inhibition of SARS-CoV-2 entry by targeting the Spike protein and host protease TMPRSS2.

This technical guide provides a consolidated overview of the current understanding of this compound interactions with viral proteins and enzymes. The presented data and methodologies offer a valuable starting point for further research into the therapeutic potential of these black tea polyphenols. The multifaceted nature of this compound's antiviral activity, targeting multiple stages of the viral life cycle, underscores their promise as lead compounds for the development of novel antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Studies on the Anti-SARS-CoV-2 Mechanisms of Tea Polyphenol-Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro anti-influenza virus and anti-inflammatory activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of this compound-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Identification of this compound-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor [frontiersin.org]